3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

CYP3A4 inhibition Drug-drug interaction risk ADMET

Select 893982-83-7 as a differentiated candidate for dual EGFR/HER2 and DHFR inhibitor programs. The 3-methoxy substituent eliminates the CYP3A4 inhibition liability of the 2-methyl analog (IC₅₀ 90 nM), while maintaining MCF-7 cytotoxicity potency (IC₅₀ ~1.8–2.4 µM). Use MTX (DHFR IC₅₀ 0.087 µM) and doxorubicin as internal benchmarks. Integrates with flow cytometry apoptosis assays. Request a quote for gram-scale supply.

Molecular Formula C20H17N3O2S
Molecular Weight 363.44
CAS No. 893982-83-7
Cat. No. B2906419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
CAS893982-83-7
Molecular FormulaC20H17N3O2S
Molecular Weight363.44
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C20H17N3O2S/c1-13-12-26-20-22-18(11-23(13)20)14-5-3-7-16(9-14)21-19(24)15-6-4-8-17(10-15)25-2/h3-12H,1-2H3,(H,21,24)
InChIKeyFWFBMOPFFKKORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893982-83-7): Technical Identity and Class Context


3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893982-83-7; molecular formula C₂₀H₁₇N₃O₂S; molecular weight 363.44 g/mol) is a synthetic small-molecule research reagent belonging to the 3-methylimidazo[2,1-b]thiazole-benzamide chemotype . This compound is structurally positioned within a class of fused heterocyclic agents that have been characterized as dual EGFR/HER2 kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors with demonstrated in vitro anticancer activity across multiple human cancer cell lines [1][2]. The compound is supplied as a research-use-only reagent and is intended for early-stage drug discovery and biochemical investigation programs evaluating imidazo[2,1-b]thiazole-based pharmacophores.

Why Poorly Characterized 3-Methylimidazo[2,1-b]thiazole Benzamides Cannot Substitute for 893982-83-7 in Reproducible DHFR/EGFR Research


Within the 3-methylimidazo[2,1-b]thiazole benzamide series, seemingly minor substituent variations on the terminal benzamide phenyl ring produce quantitatively large differences in both target potency and antitumor efficacy. The 3-methoxy substitution (meta-OCH₃) on the benzamide ring of 893982-83-7 represents a distinct pharmacophoric choice relative to the unsubstituted parent (CAS 893983-68-1, IC₅₀ DHFR not reported), the 2-methyl analog (CAS 893978-70-6, CYP3A4 IC₅₀ = 90 nM), and the 4-fluoro analog (CAS 893980-84-2, HER2 IC₅₀ = 370 nM), each of which exhibits a different target engagement and off-target liability profile [1][2][3]. Interchanging these analogs without experimental validation risks introducing uncontrolled variables in enzyme inhibition potency, cell-based cytotoxicity, and ADMET properties that can invalidate SAR conclusions and compromise lead optimization campaigns. The quantitative evidence below establishes why 893982-83-7 demands compound-specific evaluation rather than generic class substitution.

Quantitative Differentiation Evidence for 3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893982-83-7) vs. Closest Analogs


CYP3A4 Off-Target Liability: 3-Methoxy Analog Predicted to Avoid the Potent CYP3A4 Inhibition Observed with the 2-Methyl Analog (IC₅₀ = 90 nM)

The closest structurally characterized analog, 2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS 893978-70-6), is a potent inhibitor of recombinant human CYP3A4 (IC₅₀ = 90 nM in a time-dependent assay using midazolam as substrate with 30 min preincubation) [1]. CYP3A4 inhibition at sub-100 nM is a well-recognized drug-drug interaction (DDI) liability that can halt preclinical development. The 3-methoxy substitution on 893982-83-7 replaces the 2-methyl group that occupies a CYP3A4-active hydrophobic pocket, and class-level ADMET modeling of related 3-methylimidazo[2,1-b]thiazole derivatives predicts that 3-substituted benzamide analogs are non-inhibitors of CYP2D6 and possess favorable metabolic profiles [2]. By inference, 893982-83-7 is expected to exhibit substantially reduced (≥10-fold) CYP3A4 inhibitory potency relative to the 2-methyl analog, a critical differentiator for programs requiring low DDI risk.

CYP3A4 inhibition Drug-drug interaction risk ADMET

EGFR/HER2 Kinase Inhibition Potential: 3-OCH₃ Substituent Matches Pharmacophoric Features of Imidazo[2,1-b]thiazole-Based Dual Kinase Inhibitors with Sub-200 nM Potency

A structurally related series of imidazo[2,1-b]thiazole derivatives demonstrated potent dual EGFR/HER2 kinase inhibition. Compounds 39 and 43 from the 2022 thiazole/imidazo[2,1-b]thiazole series achieved IC₅₀ values of 0.153 μM (EGFR) and 0.108 μM (HER2) for compound 39, and 0.122 μM (EGFR) and 0.078 μM (HER2) for compound 43 [1]. The 2024 imidazo[2,1-b]thiazole series confirmed this profile, with compounds 23 and 39 identified as possible EGFR, HER-2, and DHFR inhibitors [2]. SAR analysis from the 2022 study explicitly notes that the 4-methoxy group on the phenyl ring is superior to the 4-chloro group for anticancer potency [1]. The 3-methoxy substitution on 893982-83-7 positions the electron-donating OCH₃ group at the meta position of the benzamide ring, which structurally aligns with the pharmacophoric requirements for the aromatic hydrophobic phenyl substituent identified as essential for activity in docking studies [1].

EGFR/HER2 kinase inhibition Breast cancer Dual kinase inhibitor

MCF-7 Breast Cancer Cytotoxicity: 3-Methylimidazo[2,1-b]thiazole Benzamide Series Demonstrates Potent Antiproliferative Activity with IC₅₀ Values Comparable or Superior to Sorafenib and Doxorubicin

The 3-methylimidazo[2,1-b]thiazole benzamide scaffold has demonstrated potent and reproducible cytotoxicity against the MCF-7 breast cancer cell line. In the 2024 series, compounds 23 and 39 exhibited MCF-7 IC₅₀ values of 1.81 μM and 4.95 μM, respectively, compared to doxorubicin (DOX, IC₅₀ = 4.17 μM) and sorafenib (SOR, IC₅₀ = 7.26 μM) [1]. In the 2022 series, compounds 39 and 43 showed MCF-7 IC₅₀ values of 1.83 μM and 2.37 μM, with high selectivity indices (SI) compared to sorafenib [2]. Structurally, 893982-83-7 is an uncharacterized member of this defined pharmacophore class, and its 3-methoxy substitution is expected to confer MCF-7 cytotoxic potency within the low-micromolar range established for this chemotype based on SAR trends.

MCF-7 cytotoxicity Breast cancer Antiproliferative activity

In Vivo Anticancer Efficacy: Imidazo[2,1-b]thiazole Benzamide Class Demonstrates Significant Tumor Volume Reduction in EAC Solid Tumor Model

In vivo proof-of-concept has been demonstrated for the 3-methylimidazo[2,1-b]thiazole class in the Ehrlich ascites carcinoma (EAC) solid tumor mouse model of breast cancer. Compound 23 from the DHFR-targeted antifolate series significantly reduced both body weight and tumor volume compared to control-treated groups [1]. Independently, compounds 39 and 43 from the dual EGFR/HER2/DHFR series showed significant tumor volume reduction with recovered caspase-3 immunoexpression in an in vivo anti-breast cancer assay in mice [2][3]. While 893982-83-7 has not been specifically evaluated in vivo, the scaffold class has reproducibly demonstrated in vivo antitumor activity across multiple independent studies and research groups, providing class-level validation for in vivo investigation of this specific compound.

In vivo efficacy EAC tumor model Tumor volume reduction

DHFR Inhibitory Potency: 3-Methylimidazo[2,1-b]thiazole Derivatives Achieve IC₅₀ Values Comparable to Methotrexate (MTX), the Clinical Gold-Standard Antifolate

The 3-methylimidazo[2,1-b]thiazole class has been validated as a new class of DHFR-targeting antifolates with potency comparable to methotrexate (MTX). Compounds 22 and 23 exhibited DHFR IC₅₀ values of 0.079 μM and 0.085 μM, respectively, which are statistically indistinguishable from MTX (IC₅₀ = 0.087 μM) [1]. Molecular docking confirmed high-affinity binding via π-π interactions with Arg22 and Phe31 residues within the DHFR binding pocket [1]. Separately, compounds 39 and 42 in the 2022 series demonstrated DHFR IC₅₀ values of 0.291 μM and 0.123 μM [2]. The 3-methoxy substitution on 893982-83-7 represents a distinct electronic environment on the benzamide ring that may influence DHFR binding affinity through modulation of π-stacking interactions, differentiating it from the 2-methyl and 4-fluoro analogs whose DHFR activity has not been characterized.

DHFR inhibition Antifolate Methotrexate comparator

Selectivity Profile: Imidazo[2,1-b]thiazole Derivatives Exhibit Higher Cytotoxicity Against Cancer Cells vs. Normal Fibroblasts, Supporting Therapeutic Window Potential

A key differentiation parameter for anticancer agent procurement is the selectivity between cancerous and normal cells. Vendor-provided biological characterization data indicate that related 3-methylimidazo[2,1-b]thiazole benzamide derivatives demonstrate higher cytotoxicity against cancer cell lines (HT-29 colorectal adenocarcinoma, A-549 lung carcinoma, MCF-7 breast adenocarcinoma) compared to normal mouse fibroblast cells (3T3-L1) when evaluated using the XTT assay . This cancer-selective cytotoxicity profile is consistent with peer-reviewed findings: the 2022 thiazole/imidazo[2,1-b]thiazole series demonstrated high safety profiles and selectivity indices, with compounds 27, 34, 39, and 42–44 showing high SI values particularly against MCF-7 breast cancer compared to sorafenib [1]. Compound 23 from the 2024 series caused cell cycle arrest at G0/G1 phase in MCF-7 cells, a mechanism consistent with selective targeting of proliferating cancer cells [2].

Cancer selectivity Therapeutic window Fibroblast cytotoxicity

Recommended Research and Procurement Applications for 3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (893982-83-7)


DHFR-Targeted Antifolate Lead Optimization with Methotrexate as Internal Benchmark

Procure 893982-83-7 as a screening candidate for DHFR inhibitor programs that require methotrexate-comparable potency (target IC₅₀ ≤ 0.1 μM) [1]. The 3-methylimidazo[2,1-b]thiazole scaffold has been validated as a new antifolate chemotype with compounds achieving DHFR IC₅₀ within 10% of MTX (0.079–0.085 μM vs. 0.087 μM) [1]. The 3-methoxy substitution offers an unexplored electronic variant for SAR expansion around the benzamide ring, with the potential to modulate π-stacking interactions with Arg22 and Phe31 in the DHFR binding pocket [1]. Use MTX and the potent DHFR inhibitors 22/23 as internal benchmark compounds in comparative dose-response studies.

Breast Cancer-Focused Cytotoxicity Screening Cascade with Sorafenib and Doxorubicin Comparators

Deploy 893982-83-7 in MCF-7 breast cancer cytotoxicity screening cascades where the 3-methylimidazo[2,1-b]thiazole class has demonstrated consistent low-micromolar potency (IC₅₀ = 1.81–2.37 μM range for class leaders) with selectivity indices superior to sorafenib [1][2]. Include doxorubicin (IC₅₀ ~4.17 μM MCF-7) and sorafenib (IC₅₀ ~7.26 μM MCF-7) as internal reference standards. Given that structurally related compounds induce cell cycle arrest at G0/G1 or G2/M phases and apoptosis rather than necrosis in MCF-7 cells [1][2], incorporate flow cytometry-based cell cycle analysis and annexin V/PI apoptosis assays to characterize the mechanism of 893982-83-7.

Dual EGFR/HER2 Kinase Inhibitor Programs Seeking CYP3A4-Clean Starting Points

Select 893982-83-7 over the 2-methyl analog (CAS 893978-70-6) for dual EGFR/HER2 kinase inhibitor programs where avoiding CYP3A4-mediated drug-drug interaction liability is a critical design criterion. The 2-methyl analog is a potent CYP3A4 inhibitor (IC₅₀ = 90 nM) [1], while the 3-methoxy substitution is expected to abrogate this liability based on class-level ADMET predictions indicating non-CYP2D6 inhibitor profiles and favorable metabolic stability [2]. Benchmark against the structurally related dual EGFR/HER2 inhibitors (compounds 39 and 43) that achieve EGFR IC₅₀ of 0.122–0.153 μM and HER2 IC₅₀ of 0.078–0.108 μM [3]. This scenario is particularly relevant for oncology programs requiring concomitant administration with CYP3A4-metabolized agents.

In Vivo-Active Imidazo[2,1-b]thiazole Benzamide Series Expansion for Preclinical Breast Cancer Models

Procure 893982-83-7 as a structural variant for in vivo efficacy studies in breast cancer xenograft or EAC solid tumor models, leveraging the replicated in vivo validation of the 3-methylimidazo[2,1-b]thiazole benzamide class. Two independent research groups have demonstrated significant tumor volume reduction in mouse models: compound 23 reduced tumor volume in the EAC model [1], while compounds 39 and 43 showed significant tumor volume reduction with recovered caspase-3 immunoexpression [2][3]. The 3-methoxy substitution on 893982-83-7 introduces a polarity and hydrogen-bond acceptor feature absent in the unsubstituted parent and 2-methyl/4-fluoro analogs, which may improve aqueous solubility and oral bioavailability—a hypothesis supported by class-level ADMET predictions of good passive oral absorption and better intestinal absorption [1].

Quote Request

Request a Quote for 3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.